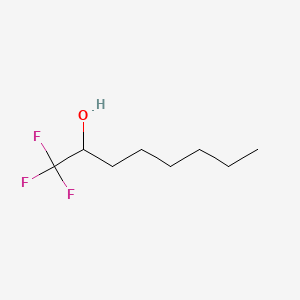

1,1,1-Trifluoro-2-octanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluorooctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAIBHXNHIEDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883239 | |

| Record name | 2-Octanol, 1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-43-0 | |

| Record name | 1,1,1-Trifluoro-2-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanol, 1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Trifluoro-2-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanol, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol, 1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluorooctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Chiral Alcohols

An In-Depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoro-2-octanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral secondary alcohol that stands at the intersection of two strategically important classes of organic molecules: fluorinated compounds and chiral building blocks. The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The chiral hydroxyl group, in turn, provides a versatile handle for the stereoselective synthesis of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, providing a critical resource for professionals in drug discovery and materials science.

PART 1: Core Physicochemical and Spectroscopic Properties

The introduction of the highly electronegative trifluoromethyl group adjacent to the hydroxyl-bearing carbon significantly influences the molecule's physical and chemical properties compared to its non-fluorinated analog, 2-octanol.

Physicochemical Data Summary

While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on trends observed in similar fluorinated alcohols. The following table contrasts the known properties of 2-octanol with the expected properties of this compound.

| Property | 2-Octanol | This compound (Predicted/Analog-Based) | Causality of the CF₃ Group's Influence |

| Molecular Formula | C₈H₁₈O | C₈H₁₅F₃O | Introduction of three fluorine atoms. |

| Molecular Weight | 130.23 g/mol [1] | 184.20 g/mol | Higher atomic mass of fluorine compared to hydrogen. |

| Boiling Point | 178.5 °C[1] | ~150-160 °C | The CF₃ group reduces intermolecular hydrogen bonding, lowering the boiling point despite the higher molecular weight. |

| Density | 0.820 g/cm³[1] | ~1.0 - 1.1 g/mL | The high density of fluorine atoms increases the overall molecular density. |

| pKa | ~17-18 | ~12-14 | The strong electron-withdrawing effect of the CF₃ group stabilizes the corresponding alkoxide, increasing acidity.[2] |

| Solubility | Poorly soluble in water (1.12 g/L)[1] | Slightly enhanced water solubility, highly soluble in organic solvents. | The CF₃ group increases polarity and can act as a weak hydrogen bond acceptor, but the long alkyl chain maintains overall low water solubility. |

| Refractive Index | 1.426 (20 °C)[1] | ~1.37 - 1.39 | Fluorinated compounds typically have lower refractive indices than their non-fluorinated counterparts. |

Spectroscopic Signature Analysis

The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

-

¹H NMR Spectroscopy : The proton on the carbon bearing the hydroxyl and trifluoromethyl groups (H-2) is expected to appear as a quartet around δ 3.8-4.2 ppm due to coupling with the three fluorine atoms. The terminal methyl group (H-8) will be a triplet around δ 0.9 ppm, while the methylene protons will appear as multiplets in the δ 1.2-1.7 ppm range.

-

¹³C NMR Spectroscopy : The carbon attached to the three fluorine atoms (C-1) will show a characteristic quartet with a large coupling constant (¹JCF ≈ 280-290 Hz). The carbinol carbon (C-2) will also exhibit a quartet, but with a smaller coupling constant (²JCF ≈ 30-35 Hz).

-

¹⁹F NMR Spectroscopy : A singlet is expected around δ -75 to -80 ppm (relative to CFCl₃), which is characteristic of a CF₃ group adjacent to a stereocenter.

-

Infrared (IR) Spectroscopy : Key absorbances include a broad O-H stretch around 3300-3500 cm⁻¹, strong C-F stretching bands in the 1100-1300 cm⁻¹ region, and C-H stretching bands just below 3000 cm⁻¹.[3]

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 184 would be expected. A prominent fragment would correspond to the loss of the trifluoromethyl group ([M-69]⁺), and another to the loss of a water molecule ([M-18]⁺).[4]

PART 2: Synthesis, Reactivity, and Applications

The synthesis of chiral β-trifluoromethylated alcohols is an active area of research due to their significance as pharmaceutical intermediates.[5][6]

Enantioselective Synthesis Pathways

Achieving high enantioselectivity is critical. The primary strategies involve the asymmetric reduction of a prochiral ketone or the addition of a trifluoromethyl nucleophile to an aldehyde.

Caption: Key enantioselective synthetic routes.

Expert Insight: The choice of synthetic route often depends on the availability of starting materials and the desired enantiomer. Enzymatic reductions can offer excellent enantioselectivity and operate under mild, environmentally friendly conditions, making them attractive for industrial applications.[7]

Core Reactivity

The reactivity of this compound is dominated by the interplay between the secondary alcohol and the adjacent electron-withdrawing CF₃ group.

-

Dehydration : Like its non-fluorinated analog, 2-octanol, it can undergo acid-catalyzed dehydration to yield a mixture of trifluoromethylated octenes.[8][9] The regioselectivity will be influenced by the electronic effects of the CF₃ group.

-

Oxidation : Oxidation of the secondary alcohol using standard reagents (e.g., PCC, Swern oxidation) will yield the corresponding ketone, 1,1,1-trifluoro-2-octanone.

-

Esterification/Etherification : The hydroxyl group can be readily converted to esters or ethers. However, the increased acidity and steric bulk of the CF₃ group may require slightly more forcing conditions compared to 2-octanol.

Caption: Reactivity map of this compound.

Applications in Drug Discovery

The presence of a chiral, trifluoromethylated alcohol motif is highly desirable in modern drug design.[6][10]

-

Metabolic Blocking : The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically vulnerable position can significantly extend a drug's half-life.

-

Conformational Control : The bulky and electron-withdrawing CF₃ group can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.

-

Lipophilicity Modulation : The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This is a critical factor for oral bioavailability and CNS penetration.

PART 3: Experimental Protocols and Safety

Protocol: Asymmetric Reduction of 1,1,1-Trifluoro-2-octanone

This protocol is a representative method for the enantioselective synthesis of this compound.

Self-Validation: The success of this protocol is validated at each stage. The reaction progress is monitored by TLC or GC-MS. The final product's purity is confirmed by NMR, and its enantiomeric excess is determined by chiral chromatography.

Methodology:

-

Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of the chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in anhydrous THF.

-

Cooling : The solution is cooled to -20 °C in a cryocool bath.

-

Reagent Addition : A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) is added dropwise, maintaining the internal temperature below -15 °C. The mixture is stirred for 15 minutes.

-

Substrate Addition : A solution of 1,1,1-Trifluoro-2-octanone in anhydrous THF is added dropwise over 30 minutes.

-

Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

-

Quenching : The reaction is carefully quenched by the slow, dropwise addition of methanol, followed by 1 M HCl.

-

Extraction : The mixture is warmed to room temperature, and the product is extracted with diethyl ether (3x).

-

Purification : The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

-

Analysis : The purified this compound is analyzed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm its structure. The enantiomeric excess is determined using chiral HPLC or SFC.[11]

Caption: Workflow for asymmetric synthesis and analysis.

Safety and Handling

-

Hazards : Expected to be a combustible liquid.[12] May cause skin and serious eye irritation. Inhalation of vapors may cause respiratory tract irritation. Fluorinated organic compounds can release hazardous decomposition products (e.g., hydrogen fluoride) upon combustion.

-

Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant synthetic utility. Its unique combination of a chiral center and a trifluoromethyl group makes it a valuable precursor for the development of advanced pharmaceuticals and specialty materials. Understanding its core chemical properties, reactivity, and spectroscopic signatures is essential for leveraging its full potential in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently incorporate this powerful building block into their synthetic strategies.

References

-

LookChem. (n.d.). Cas 123-96-6, 2-Octanol. Retrieved from [Link]

- Google Patents. (n.d.). CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone.

-

International Labour Organization. (n.d.). ICSC 1030 - 1-OCTANOL. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Octanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

PubMed. (2023). Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. Retrieved from [Link]

-

American Laboratory. (2006). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Retrieved from [Link]

- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

Research Journal of Pharmacy and Technology. (n.d.). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Retrieved from [Link]

-

Chegg. (2021). Experiment #11 Acid-Catalyzed Dehydration of 2-Octanol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Octanol (FDB003342). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Filo. (2025). Experiment HLL Acid Catalyzed Dehydration of 2 Octanol: Synthesis of Octe... Retrieved from [Link]

-

ResearchGate. (2024). Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. Retrieved from [Link]

-

YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

-

The Good Scents Company. (n.d.). octanol caprylic alcohol. Retrieved from [Link]

-

Chegg. (2021). Experiment #11 Acid-Catalyzed Dehydration of 2-Octanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. Retrieved from [Link]

-

ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved from [Link]

-

Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

-

PubMed. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Retrieved from [Link]

Sources

- 1. 2-Octanol - Wikipedia [en.wikipedia.org]

- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]

- 6. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. chegg.com [chegg.com]

- 9. Experiment HLL Acid Catalyzed Dehydration of 2 Octanol: Synthesis of Octe.. [askfilo.com]

- 10. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. ICSC 1030 - 1-OCTANOL [chemicalsafety.ilo.org]

An In-Depth Technical Guide to (R)-1,1,1-Trifluoro-2-octanol

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Physicochemical Properties

(R)-1,1,1-Trifluoro-2-octanol is a chiral secondary alcohol distinguished by a trifluoromethyl group at the C1 position and a hydroxyl group on a stereogenic center at the C2 position. This unique structural feature imparts valuable properties, making it a desirable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

CAS Number: 121170-45-4[1]

Molecular Formula: C₈H₁₅F₃O

Molecular Weight: 184.20 g/mol [1]

The trifluoromethyl group significantly influences the molecule's acidity, lipophilicity, and metabolic stability, properties that are critically important in drug design.

Table 1: Physicochemical Properties of Related Compounds

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 1,1,1-Trifluoro-2-propanol | 374-01-6[2][3][4] | 114.07[2] | 81-82[2] | 1.259[2] | 1.316[4] |

| (R)-1,1,1-Trifluoro-2-propanol | 17628-73-8[5] | 114.07[5] | --- | --- | --- |

| (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7[6] | 114.07 | --- | --- | --- |

| 1-Octanol | 111-87-5[2][7] | 130.23[7] | 195 | 0.824 | 1.429 |

| 1H,1H,2H,2H-Perfluoro-1-octanol | 647-42-7 | 364.10 | 88-95 (at 28 mmHg) | 1.651 | 1.313 |

Section 2: Synthesis and Chiral Resolution

The enantiomerically pure (R)-1,1,1-trifluoro-2-octanol is most commonly obtained through the resolution of its racemic mixture. Enzymatic kinetic resolution has proven to be a highly effective method.

Racemic Synthesis of 1,1,1-Trifluoro-2-octanol

A common route to the racemic alcohol involves the reduction of the corresponding ketone, 1,1,1-trifluoro-2-octanone.

Workflow for Racemic Synthesis

Caption: General workflow for the synthesis of racemic this compound.

Enzymatic Kinetic Resolution

Lipases are widely employed for the kinetic resolution of racemic this compound. This method relies on the enzyme's ability to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product. Lipase from Pseudomonas sp. (PSL) has been shown to be effective for this transformation.[8]

Experimental Protocol: Lipase-Catalyzed Resolution

-

Immobilization of Lipase: Encapsulate Pseudomonas sp. lipase within aggregated silica nanoparticles to enhance stability and reusability.[8]

-

Reaction Setup: In a suitable organic solvent (e.g., hexane), combine the racemic this compound, an acyl donor (e.g., vinyl acetate), and the immobilized lipase.

-

Reaction Conditions: Maintain the reaction at an optimal temperature and water activity to maximize enzyme activity and enantioselectivity.[8]

-

Monitoring: Monitor the progress of the reaction using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Workup and Separation: Once the desired conversion is reached (typically around 50% to achieve high enantiomeric excess for both the remaining alcohol and the ester), stop the reaction. Separate the enzyme by filtration. The unreacted (R)-1,1,1-trifluoro-2-octanol can then be separated from the acylated (S)-enantiomer by column chromatography.

Logical Flow of Enantiomeric Resolution

Caption: Conceptual diagram of the lipase-catalyzed kinetic resolution process.

Section 3: Analytical Characterization

The purity and absolute configuration of (R)-1,1,1-trifluoro-2-octanol are critical for its application. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.

Chiral Chromatography

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for determining the enantiomeric excess (ee) of the final product.

-

Chiral GC: Utilizes a chiral stationary phase to separate the enantiomers, providing a quantitative measure of their ratio.

-

Chiral HPLC: Similar to chiral GC, this technique employs a chiral column to resolve the enantiomers, often after derivatization to improve detection.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The spectrum of 1-octanol shows characteristic signals for the different methylene and methyl protons.[2]

-

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The trifluoromethyl group gives a distinct signal, and its chemical shift can be sensitive to the chiral environment, especially when using chiral solvating agents or after derivatization with a chiral auxiliary.[9] This can be used to determine enantiomeric purity.

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) of 2-octanol shows characteristic fragmentation patterns that can be used for structural confirmation.[10]

Infrared (IR) Spectroscopy:

-

The IR spectrum will show a characteristic broad absorption band for the O-H stretching of the alcohol group and strong absorptions in the C-F stretching region.

Section 4: Applications in Drug Development and Asymmetric Synthesis

The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity. (R)-1,1,1-Trifluoro-2-octanol serves as a valuable chiral building block for introducing this moiety into a target molecule with a defined stereochemistry.

Workflow for Chiral Drug Synthesis

Caption: A generalized synthetic pathway utilizing (R)-1,1,1-Trifluoro-2-octanol.

Its utility in asymmetric synthesis extends to its use as a chiral auxiliary or as a precursor to chiral ligands for metal-catalyzed reactions, where the stereochemistry of the alcohol dictates the stereochemical outcome of the transformation.

References

-

1-Octanol. PubChem. National Center for Biotechnology Information. [Link]

-

Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. American Chemical Society. [Link]

-

Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. PubMed. National Center for Biotechnology Information. [Link]

-

1-Octanol. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Resolution of this compound by Pseudomonas sp. lipase encapsulated in aggregated silica nanoparticles. Royal Society of Chemistry. [Link]

-

2,2,2-Trifluoroethanol. CAS Common Chemistry. American Chemical Society. [Link]

-

NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. ResearchGate. [Link]

-

Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]

-

2-octanol. MassBank. [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health. [Link]

-

Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

-

19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ACS Publications. [Link]

-

Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

-

Partial 1 H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room Temperature in CD 3 CN. ResearchGate. [Link]

-

[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]

-

Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology. [Link]

-

Enzymatic Resolution of 2,2,2-Trifluoro-1-(1-pyrenyl)ethanol with Lipases. Sci-Hub. [Link]

-

1,1,1-Trifluoro-2-iodoethane. PubChem. [Link]

-

Octanol GC-MS (1 TMS) (HMDB0001183). Human Metabolome Database. [Link]

-

1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-. NIST Chemistry WebBook. [Link]

-

1-Octanol, trifluoroacetate. PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1,1,1-トリフルオロ-2-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (R)-1,1,1-Trifluoro-2-propanol = 95 17628-73-8 [sigmaaldrich.com]

- 6. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]

- 7. 1-Octanol [webbook.nist.gov]

- 8. Resolution of this compound by Pseudomonas sp. lipase encapsulated in aggregated silica nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Synthesis of (S)-1,1,1-Trifluoro-2-octanol

Abstract

(S)-1,1,1-Trifluoro-2-octanol is a chiral fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group onto a stereogenic carbon center can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for drug discovery.[1] This guide provides a comprehensive overview of the principal synthetic routes to (S)-1,1,1-Trifluoro-2-octanol, focusing on the asymmetric reduction of the prochiral ketone precursor, 1,1,1-trifluoro-2-octanone. We will explore and contrast several state-of-the-art methodologies, including biocatalytic reductions, transition-metal-catalyzed asymmetric (transfer) hydrogenation, and stoichiometric chiral borane reductions. For each method, we will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to guide researchers in selecting the optimal route for their specific application.

Introduction: The Significance of Chiral Trifluoromethylated Alcohols

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for a methyl group but with vastly different electronic properties.[1] When a CF₃ group is positioned adjacent to a chiral center, as in (S)-1,1,1-trifluoro-2-octanol, it creates a unique structural motif that can enhance biological activity. The synthesis of such molecules in high enantiomeric purity is a critical challenge. The most direct and widely adopted strategy involves the enantioselective reduction of the corresponding prochiral trifluoromethyl ketone.

This guide focuses on the key transformation illustrated below: the asymmetric reduction of 1,1,1-trifluoro-2-octanone to yield the target (S)-alcohol.

Caption: Overall synthetic approach to (S)-1,1,1-trifluoro-2-octanol.

Synthesis of the Precursor: 1,1,1-Trifluoro-2-octanone

The common precursor for all subsequent asymmetric reductions is 1,1,1-trifluoro-2-octanone. This ketone can be prepared through several established methods. A reliable approach involves the reaction of a hexyl-magnesium bromide (a Grignard reagent) with ethyl trifluoroacetate. The trifluoroacetyl group is highly electrophilic, facilitating the nucleophilic attack by the Grignard reagent to form the desired ketone.

Core Methodologies for Asymmetric Reduction

The success of synthesizing enantiopure (S)-1,1,1-trifluoro-2-octanol hinges on the choice of the asymmetric reduction method. The strong electron-withdrawing nature of the CF₃ group makes the carbonyl carbon highly electrophilic, but it also influences the stereochemical outcome of the reduction. We will now examine the leading methodologies.

Biocatalytic Reduction via Alcohol Dehydrogenases (ADHs)

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods, offering exceptional selectivity under mild reaction conditions.[2] Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high regio- and enantioselectivity.[2]

Causality and Mechanism: The high enantioselectivity of ADHs stems from the precisely defined three-dimensional structure of the enzyme's active site. The ketone substrate is constrained to bind in a specific orientation, exposing one of the two prochiral faces of the carbonyl to a hydride donor. The hydride is delivered from a nicotinamide cofactor, typically NADPH, which is bound in close proximity. A critical aspect of this process is the in situ regeneration of the expensive NADPH cofactor. This is commonly achieved by using a sacrificial alcohol, such as isopropanol, which is oxidized to acetone by the same enzyme, thereby reducing the cofactor back to its active NADPH form.[3]

Caption: Simplified biocatalytic cycle for ADH-mediated ketone reduction.

Experimental Protocol: Enzymatic Reduction

-

Reaction Setup: To a temperature-controlled vessel, add phosphate buffer (e.g., 100 mM, pH 7.0) containing MgCl₂ (1 mM).

-

Reagents: Add NADP⁺ (0.5 mM), the alcohol dehydrogenase (e.g., from Lactobacillus kefir), and isopropanol (typically 10-20% v/v) for cofactor regeneration.[2]

-

Substrate Addition: Add 1,1,1-trifluoro-2-octanone to the reaction mixture. The substrate can be added neat or as a solution in a co-solvent like MTBE if solubility is a concern.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by GC or TLC.[2]

-

Workup and Purification: Upon completion, extract the product into an organic solvent (e.g., ethyl acetate or MTBE). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and widely used method for the reduction of ketones.[4] It typically employs a ruthenium catalyst coordinated to a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN). The hydrogen source is not H₂ gas but a stable hydrogen donor like formic acid/triethylamine azeotrope or 2-propanol.[4][5]

Causality and Mechanism: The mechanism involves the formation of a ruthenium hydride species, which is the active reducing agent. The chiral ligand creates a C₂-symmetric environment around the metal center. The ketone coordinates to the ruthenium, and the hydride is transferred via a six-membered pericyclic transition state. The stereoselectivity is governed by steric interactions between the substituents on the ketone and the phenyl groups of the chiral ligand, favoring one transition state over the other.[6] This outer-sphere mechanism is highly effective for a broad range of ketones.

Experimental Protocol: Ru-Catalyzed ATH

-

Catalyst Preparation: In an inert atmosphere glovebox or using Schlenk techniques, charge a flask with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN).

-

Reaction Setup: Dissolve the catalyst components in a suitable solvent. Add a mixture of formic acid and triethylamine (5:2 azeotrope), which serves as the hydrogen source.

-

Substrate Addition: Add 1,1,1-trifluoro-2-octanone to the reaction mixture.

-

Reaction Conditions: Stir the reaction at a specified temperature (e.g., 28-40 °C) for several hours until completion, as monitored by GC or TLC.[7]

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by flash chromatography.

Asymmetric Hydrogenation (AH)

Direct asymmetric hydrogenation, pioneered by Noyori, utilizes molecular hydrogen (H₂) as the reductant. The most common catalysts are based on ruthenium complexed with chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[8][9]

Causality and Mechanism: Unlike ATH, the Noyori AH mechanism involves direct coordination of the ketone's carbonyl oxygen to the Lewis acidic ruthenium center. This is followed by the heterolytic cleavage of H₂ and subsequent hydride transfer to the carbonyl carbon. The rigid C₂-symmetric BINAP ligand creates a well-defined chiral pocket, and its atropisomeric chirality dictates the facial selectivity of the hydride attack on the coordinated ketone.[8] The reaction is often run in an alcohol solvent like methanol or ethanol under hydrogen pressure.

Experimental Protocol: Noyori Asymmetric Hydrogenation

-

Catalyst Activation: The active catalyst, such as RuCl₂[(S)-BINAP], is prepared in situ or pre-formed.

-

Reaction Setup: In a high-pressure autoclave, dissolve the catalyst and 1,1,1-trifluoro-2-octanone in a degassed solvent (e.g., methanol).

-

Reaction Conditions: Pressurize the autoclave with hydrogen gas (pressures can range from 4 to 100 atm) and heat to the desired temperature (e.g., 25-100 °C).[8] Maintain stirring for the duration of the reaction (typically 12-48 hours).

-

Workup and Purification: After carefully venting the hydrogen, concentrate the reaction mixture. The crude product is then purified by silica gel chromatography.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method that uses a stoichiometric borane reagent (like BH₃·THF or BH₃·SMe₂) in the presence of a catalytic amount of a chiral oxazaborolidine.[10][11][12]

Causality and Mechanism: The key to the CBS reduction is the formation of a complex between the chiral oxazaborolidine catalyst and the borane. This coordination activates the borane and enhances the Lewis acidity of the ring boron atom. The ketone then coordinates to this Lewis acidic boron atom in a sterically controlled manner, positioning the larger substituent away from the catalyst's bulky group. The activated borane then delivers a hydride to the carbonyl carbon via a rigid, six-membered ring transition state, ensuring high facial selectivity.[10][13]

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) in an anhydrous solvent like THF. Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

-

Reagent Addition: Slowly add the borane solution (e.g., 1M BH₃·SMe₂) to the catalyst solution and stir for 10-15 minutes.

-

Substrate Addition: Add a solution of 1,1,1-trifluoro-2-octanone in THF dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Conditions: Stir the reaction for several hours at the low temperature. The reaction is typically very fast.

-

Workup and Purification: Carefully quench the reaction by the slow, dropwise addition of methanol. Allow the mixture to warm to room temperature, then concentrate under reduced pressure. The residue can be purified by flash chromatography on silica gel.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on factors such as required enantiopurity, scale, cost, and available equipment.

| Methodology | Catalyst/Reagent | Typical Yield | Typical ee (%) | Advantages | Disadvantages |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | High (>95%) | Excellent (>99%) | Extremely high selectivity, mild aqueous conditions, environmentally friendly.[2][14] | Enzyme stability can be an issue, requires specific buffer/pH conditions, may have substrate scope limitations. |

| Asymmetric Transfer Hydrogenation (ATH) | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Very Good (85-98%) | Very Good (90-98%) | Operationally simple, avoids high-pressure H₂, wide substrate scope.[4][15] | Requires transition metal catalyst, formic acid can be corrosive. |

| Asymmetric Hydrogenation (AH) | RuCl₂[(S)-BINAP] | Very Good (90-99%) | Excellent (>97%) | High turnover numbers, excellent enantioselectivity, well-established.[8][9] | Requires high-pressure hydrogenation equipment, H₂ gas is flammable. |

| CBS Reduction | (S)-Methyl-CBS / Borane | Good (80-95%) | Very Good (90-99%) | Predictable stereochemistry, fast reaction times, high selectivity.[10][12] | Uses stoichiometric borane, requires strictly anhydrous conditions, sensitive to water.[10] |

Conclusion

The synthesis of enantiopure (S)-1,1,1-trifluoro-2-octanol is readily achievable through the asymmetric reduction of its prochiral ketone precursor. For applications demanding the highest enantiopurity and adherence to green chemistry principles, biocatalytic reduction with an alcohol dehydrogenase stands out as a superior method. For general laboratory scale and process robustness, Asymmetric Transfer Hydrogenation offers an excellent balance of high selectivity, operational simplicity, and broad applicability. Asymmetric Hydrogenation remains a powerful tool for large-scale synthesis where efficiency is paramount, provided the necessary high-pressure equipment is available. Finally, the CBS reduction provides a rapid and highly selective route that is particularly valuable for smaller-scale, research-oriented applications. The ultimate choice will be guided by the specific constraints and goals of the research or drug development program.

References

-

Wu, B. B., Xu, J., Bian, K. J., Gao, Q., & Wang, X. S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]

-

Süß, P., et al. (2018). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemistryOpen, 7(8), 642–646. [Link]

-

Hashiguchi S., Fujii A., Takehara J., Ikariya T., Noyori R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563. [Link]

-

Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research, 40(12), 1300–1308. [Link]

-

Wills, M., et al. (2021). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs. alkyne directing effects. Tetrahedron, 77, 131771. [Link]

-

Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

Chem-Station. Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]

- Google Patents. (2014). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol. EP2511376B1.

-

Valotta, A., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 78, 7973–7986. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

Corey E.J., Bakshi R.K., Shibata S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

-

ResearchGate. Corey–Bakshi–Shibata (CBS) Reduction. [Link]

-

Gotor-Fernández, V., et al. (2021). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 26(16), 4937. [Link]

-

Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

-

Sandoval, B. A., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. The Journal of Physical Chemistry B, 125(19), 5051–5061. [Link]

Sources

- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. cnls.lanl.gov [cnls.lanl.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. CBS Catalysts [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

- 15. Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to the Physical Properties of Fluorinated Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Power of Fluorine in Secondary Alcohols

In the landscape of modern chemistry, particularly in the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. This guide delves into the nuanced world of fluorinated secondary alcohols, a class of compounds whose unique physical properties are pivotal to their expanding applications. Moving beyond a simple cataloging of data, this document, authored from the perspective of a Senior Application Scientist, aims to provide a deeper understanding of the causative links between fluorination and the resultant macroscopic properties. We will explore how the simple substitution of hydrogen with fluorine can dramatically alter characteristics such as acidity, boiling point, and intermolecular interactions, and how these changes can be harnessed for scientific advancement.

The Fluorine Effect: A Paradigm Shift in Physicochemical Properties

The introduction of fluorine, the most electronegative element, into a secondary alcohol framework instigates a cascade of electronic and steric effects that redefine the molecule's physical behavior. The strong inductive effect of fluorine atoms withdraws electron density from the surrounding carbon skeleton, a phenomenon that has profound implications for several key properties.

Acidity (pKa): The Inductive Effect Unleashed

The most dramatic consequence of fluorination in secondary alcohols is the significant increase in acidity, as evidenced by a decrease in their pKa values. This is directly attributable to the electron-withdrawing nature of fluorine, which stabilizes the resulting alkoxide conjugate base.

For instance, the pKa of isopropanol, a simple secondary alcohol, is approximately 16.5. In stark contrast, hexafluoroisopropanol (HFIP), where the two methyl groups are fully fluorinated, exhibits a pKa of 9.3, making it a considerably stronger acid, comparable in strength to phenol.[1] This enhanced acidity is a direct result of the six fluorine atoms inductively stabilizing the negative charge on the oxygen atom of the conjugate base.

Table 1: Comparison of pKa Values for Isopropanol and its Fluorinated Analogs

| Compound | Structure | Number of Fluorine Atoms | pKa |

| Isopropanol | CH₃CH(OH)CH₃ | 0 | ~16.5[2] |

| 1,1,1-Trifluoro-2-propanol | CF₃CH(OH)CH₃ | 3 | ~12.5 (Predicted)[3] |

| Hexafluoroisopropanol (HFIP) | CF₃CH(OH)CF₃ | 6 | 9.3[1] |

Boiling and Melting Points: A Tale of Intermolecular Forces

The influence of fluorination on the boiling and melting points of secondary alcohols is a complex interplay of molecular weight, polarity, and the nature of intermolecular interactions. While an increase in molecular weight generally leads to higher boiling points due to stronger van der Waals forces, the effect of fluorine is not so straightforward.

Fluorination increases molecular weight, which would suggest a higher boiling point. However, the high electronegativity of fluorine and the resulting bond polarity can also lead to strong dipole-dipole interactions. Furthermore, the ability of the hydroxyl group to participate in hydrogen bonding is a dominant factor.

Consider the trend in the propan-2-ol series:

-

Isopropanol: Boiling point of 82.6 °C.[2]

-

1,1,1-Trifluoro-2-propanol: Boiling point of 81-82 °C.[4]

-

Hexafluoroisopropanol (HFIP): Boiling point of 58.2 °C.[1]

Interestingly, the boiling point does not uniformly increase with fluorination. While 1,1,1-trifluoro-2-propanol has a similar boiling point to isopropanol, the highly fluorinated HFIP has a significantly lower boiling point. This can be attributed to the reduced ability of the highly fluorinated molecules to engage in effective intermolecular hydrogen bonding due to steric hindrance and altered electron density around the hydroxyl group, despite the increased molecular weight.

Melting points, on the other hand, are influenced by both intermolecular forces and the efficiency of crystal lattice packing.

Table 2: Boiling and Melting Points of Isopropanol and its Fluorinated Analogs

| Compound | Boiling Point (°C) | Melting Point (°C) |

| Isopropanol | 82.6[2] | -89[2] |

| 1,1,1-Trifluoro-2-propanol | 81-82[4] | -52[3] |

| Hexafluoroisopropanol (HFIP) | 58.2[1] | -3.3[1] |

Viscosity and Surface Tension: The Interplay of Cohesion

Fluorinated compounds are known for their unique surface properties. While data for a complete series of fluorinated secondary alcohols is scarce, we can observe the properties of the extremes.

Isopropanol has a viscosity of 2.86 cP at 15 °C.[2] In contrast, hexafluoroisopropanol (HFIP) has a lower viscosity of 1.65 cP at 20 °C.[1] This lower viscosity, despite the higher molecular weight, is consistent with the weaker intermolecular hydrogen bonding network in HFIP compared to isopropanol.

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Water, with its strong hydrogen bonding network, has a high surface tension (72.8 mN/m at 20 °C). Isopropanol has a significantly lower surface tension of approximately 21 dyne/cm (or mN/m).[5] For HFIP, the surface tension is reported to be 67.1 mN/m at a concentration of 1 g/L in water at 19.8 °C, indicating its high surface activity.[6]

Table 3: Viscosity and Surface Tension of Isopropanol and HFIP

| Compound | Viscosity (cP) | Surface Tension (mN/m) |

| Isopropanol | 2.86 (at 15 °C)[2] | ~21[5] |

| Hexafluoroisopropanol (HFIP) | 1.65 (at 20 °C)[1] | 67.1 (1 g/L in water at 19.8 °C)[6] |

Solubility: A Dance of Polarity and Hydrogen Bonding

The solubility of alcohols is governed by their ability to form hydrogen bonds with the solvent. Short-chain alcohols are miscible with water due to the dominant role of the hydroxyl group. As the hydrocarbon chain length increases, the hydrophobic character becomes more pronounced, leading to decreased water solubility.

Fluorination introduces a new dimension to solubility. While the C-F bond is polar, the overall polarity of a highly fluorinated molecule can be complex. Fluorinated secondary alcohols like HFIP are miscible with water.[1] They are also soluble in many organic solvents, a property that makes them versatile in various applications.[2] The ability of the hydroxyl group to act as a hydrogen bond donor is crucial for their solubility in protic solvents. The solubility of 1,1,1-trifluoro-2-propanol is also reported to be high in water.[4]

Spectroscopic Fingerprints: Unraveling the Fluorinated Structure

Spectroscopic techniques are indispensable for the characterization of fluorinated secondary alcohols. The presence of fluorine atoms introduces unique features in NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectra of fluorinated secondary alcohols are characterized by the splitting of proton signals by neighboring fluorine atoms (H-F coupling). The proton on the carbon bearing the hydroxyl group will typically appear as a multiplet due to coupling with both the protons on the adjacent carbon and the fluorine atoms. For example, in the ¹H NMR spectrum of 1,1,1-trifluoro-2-propanol, the methine proton (CH-OH) signal is split by both the methyl protons and the three fluorine atoms.

-

¹³C NMR: The carbon NMR spectra are also influenced by C-F coupling. The carbon atom bonded to fluorine atoms will appear as a multiplet. The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) is typically large (around 200-300 Hz).

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for the analysis of fluorinated compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus. This sensitivity allows for the clear distinction between fluorine atoms in different chemical environments within a molecule.

Infrared (IR) Spectroscopy

The IR spectra of fluorinated secondary alcohols exhibit characteristic absorption bands. The O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. The C-O stretching vibration appears in the 1000-1300 cm⁻¹ region. A key feature in the IR spectra of these compounds is the strong absorption band(s) corresponding to the C-F stretching vibrations, which typically occur in the 1000-1400 cm⁻¹ region. The exact position and number of these bands can provide information about the number and arrangement of fluorine atoms in the molecule.

Experimental Methodologies for Characterization

The accurate determination of the physical properties of fluorinated secondary alcohols relies on well-established experimental techniques. The following provides a brief overview of the methodologies for measuring the key properties discussed in this guide.

Workflow for Physical Property Determination

Caption: Workflow for determining and analyzing the physical properties of fluorinated secondary alcohols.

Step-by-Step Protocols

A. Determination of Boiling Point:

-

Apparatus: Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask), thermometer, heating mantle.

-

Procedure:

-

Place a small volume of the purified fluorinated secondary alcohol in the distillation flask along with a few boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

Gently heat the flask.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

-

B. Determination of pKa (Potentiometric Titration):

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Reagents: Standardized solution of a strong base (e.g., NaOH), the fluorinated secondary alcohol, and a suitable solvent (e.g., water or a water-alcohol mixture).

-

Procedure:

-

Dissolve a known amount of the fluorinated secondary alcohol in the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized base, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point.

-

C. Determination of Viscosity (Capillary Viscometer):

-

Apparatus: Ostwald viscometer or similar capillary viscometer, stopwatch, constant temperature bath.

-

Procedure:

-

Introduce a known volume of the fluorinated secondary alcohol into the viscometer.

-

Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

-

Using suction, draw the liquid up one arm of the viscometer above the upper timing mark.

-

Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

-

The kinematic viscosity can be calculated using the viscometer constant and the measured flow time. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid.

-

D. Determination of Surface Tension (Du Noüy Ring Method):

-

Apparatus: Tensiometer with a platinum-iridium ring.

-

Procedure:

-

Place the fluorinated secondary alcohol in a clean sample vessel.

-

Position the platinum ring so that it is immersed in the liquid.

-

Slowly raise the ring through the liquid-air interface.

-

The force required to pull the ring from the surface is measured by the tensiometer.

-

The surface tension is calculated from this force and the dimensions of the ring.

-

Applications and Future Perspectives

The distinct physical properties of fluorinated secondary alcohols have paved the way for their use in a variety of specialized applications. Their enhanced acidity and unique solvent properties make them valuable in organic synthesis, where they can promote and influence the outcome of reactions. In medicinal chemistry, the introduction of fluorine can modulate the pKa of drug candidates, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, their low surface tension and high thermal stability are advantageous in the formulation of advanced materials and coatings.

As our understanding of the structure-property relationships in these fascinating molecules continues to grow, we can anticipate the development of novel fluorinated secondary alcohols with tailored properties for even more sophisticated applications, from catalysis to biopharmaceutical formulation.

References

-

Hexafluoro-2-propanol - Wikipedia.

-

Isopropyl alcohol - Wikipedia.

-

Isopropanol | CH3CHOHCH3 - PubChem.

-

Isopropyl alcohol (data page) - Grokipedia.

-

Isopropyl alcohol - American Chemical Society.

-

ISOPROPYL ALCOHOL - CAMEO Chemicals.

-

propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes.

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000863).

-

infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes.

-

(S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 - ChemicalBook.

-

1,1,1-TRIFLUORO-2-PROPANOL | 374-01-6 - ChemicalBook.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 - ChemicalBook.

-

Solvent: hexafluoroisopropanol - Department of Chemistry : University of Rochester.

-

1,1,1,3,3,3-Hexafluoro-2-propanol - PubChem.

-

Hexafluoro-2-propanol - American Chemical Society.

-

Why does isopropanol have a higher surface tension than water? - Quora.

-

Isopropyl alcohol(67-63-0) 1H NMR spectrum - ChemicalBook.

-

1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 1H NMR spectrum - ChemicalBook.

-

C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes.

-

1,1,1-Trifluoro-2-propanol - the NIST WebBook.

-

Supporting Information for: The effects of hexafluoroisopropanol on guest binding by water-soluble capsule and cavitand hosts - The Royal Society of Chemistry.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - pubs.acs.org.

-

(S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 - Benchchem.

-

Supporting Information HFIP as a versatile solvent in resorcin[n]arene synthesis Experimental procedures for reactions, and rele - Beilstein Journals.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1,1-Trifluoro-2-octanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Chiral Alcohols

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] The strategic placement of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When incorporated into a chiral scaffold, such as that of 1,1,1-Trifluoro-2-octanol, the trifluoromethyl group imparts unique stereoelectronic effects that dictate its three-dimensional structure and conformational preferences. This guide provides a comprehensive technical overview of the molecular structure, spectroscopic signature, and conformational landscape of this compound, a molecule of significant interest in the design of novel therapeutics and chiral building blocks.

Part 1: Molecular Structure and Chirality

This compound is a chiral secondary alcohol. Its structure consists of an eight-carbon octyl chain with a hydroxyl group at the second carbon position and a trifluoromethyl group at the first carbon position. The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers: (R)-1,1,1-Trifluoro-2-octanol and (S)-1,1,1-Trifluoro-2-octanol. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities.

| Property | Description |

| Chemical Formula | C₈H₁₅F₃O |

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | This compound |

| Chiral Center | Carbon-2 (C2) |

| Enantiomers | (R)-1,1,1-Trifluoro-2-octanol and (S)-1,1,1-Trifluoro-2-octanol |

The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the properties of the adjacent chiral center, impacting its reactivity and interactions with other molecules.

Part 2: Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons in the octyl chain. The proton on the carbon bearing the hydroxyl group (H-2) will be a multiplet due to coupling with the neighboring protons and the fluorine atoms of the CF₃ group. The protons of the long alkyl chain will appear in the upfield region.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms of the molecule. The carbon attached to the trifluoromethyl group (C1) and the carbon bearing the hydroxyl group (C2) will show characteristic splitting patterns due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single signal, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. This signal will be a doublet due to coupling with the proton at C2.[5]

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | ~3.8 - 4.2 | Multiplet | Proton at C2, deshielded by oxygen and fluorine. |

| ~1.2 - 1.6 | Multiplets | Methylene protons of the octyl chain. | |

| ~0.9 | Triplet | Methyl protons of the octyl chain. | |

| ¹³C | ~125 | Quartet | C1 (CF₃), characteristic quartet due to ¹JCF coupling. |

| ~70 | Quartet of doublets | C2, coupled to three fluorine atoms and one proton. | |

| ~20 - 40 | Multiple signals | Carbons of the octyl chain. | |

| ¹⁹F | ~ -75 to -80 | Doublet | CF₃ group, coupled to the proton at C2. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-F stretch | 1000 - 1400 | Strong |

| C-O stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 198. Characteristic fragmentation patterns would include the loss of a water molecule (M-18), and cleavage of the carbon-carbon bond adjacent to the alcohol, leading to fragments containing the trifluoromethyl group.

Part 3: Conformational Analysis

The conformational preferences of this compound are primarily dictated by the interplay of steric and electronic effects, with a significant contribution from intramolecular hydrogen bonding.

The Role of Intramolecular Hydrogen Bonding

A key feature influencing the conformation of fluorinated alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom.[6][7][8] In this compound, the hydroxyl group at C2 can form a hydrogen bond with one of the fluorine atoms of the trifluoromethyl group at C1. This interaction creates a five-membered ring-like structure, which stabilizes a specific rotational isomer (rotamer).

Caption: Intramolecular hydrogen bonding in this compound.

This intramolecular hydrogen bond is expected to significantly influence the preferred dihedral angle between the C1-C2 bond and the C2-O bond, favoring a gauche or eclipsed conformation over an anti conformation.

Conformational Isomers

Rotation around the C1-C2 single bond leads to different conformational isomers. The relative stability of these conformers is determined by a balance of factors:

-

Steric Hindrance: Repulsion between the bulky trifluoromethyl group and the hexyl chain.

-

Dipole-Dipole Interactions: The alignment of the C-F and C-O bond dipoles.

-

Intramolecular Hydrogen Bonding: As discussed above, this is a major stabilizing interaction.

Computational studies on similar fluorinated alcohols suggest that the conformer stabilized by the intramolecular hydrogen bond is the most populated one in the gas phase and in non-polar solvents.[8]

Part 4: Synthesis and Chiral Separation

Synthetic Approaches

The synthesis of this compound can be achieved through several methods, most commonly involving the reduction of a corresponding ketone or the addition of a nucleophile to a trifluoromethyl-containing starting material.

Workflow for the Synthesis of this compound:

Caption: Synthetic routes to this compound.

Experimental Protocol: Reduction of 1,1,1-Trifluorooctan-2-one

-

Dissolution: Dissolve 1,1,1-Trifluorooctan-2-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid.

-

Extraction: Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield racemic this compound.

Chiral Separation

Since the enantiomers of this compound may have different biological activities, their separation is crucial for drug development and stereoselective synthesis.

Common Techniques for Chiral Separation:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[9]

-

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The alcohol can be derivatized to increase its volatility.[9]

-

Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Part 5: Applications in Drug Development

The unique properties of this compound make it a valuable building block in drug design and development.

-

Increased Lipophilicity: The trifluoromethyl group can enhance the lipophilicity of a drug molecule, which can improve its ability to cross cell membranes.[1]

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[1]

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved binding affinity.

-

Chiral Recognition: The defined stereochemistry of enantiomerically pure this compound can be crucial for specific interactions with chiral biological receptors or enzymes.

Conclusion

This compound represents a fascinating intersection of chirality and fluorine chemistry. Its molecular structure, characterized by a key stereocenter and a trifluoromethyl group, gives rise to unique conformational preferences dominated by intramolecular hydrogen bonding. While direct experimental data for this specific molecule is limited, a robust understanding of its properties can be extrapolated from analogous compounds and fundamental chemical principles. This in-depth guide provides a technical framework for researchers and scientists to appreciate the synthesis, characterization, and conformational behavior of this compound, a promising scaffold for the development of next-generation pharmaceuticals.

References

-

Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

-

A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (2016). Organic Chemistry Frontiers. Retrieved from [Link]

-

Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2014). Molecules, 19(9), 13589–13600. Retrieved from [Link]

-

1,1,1-Trifluoro-2-propanol. (n.d.). NIST WebBook. Retrieved from [Link]

- Method for industrially producing (s)-1,1,1-trifluoro-2-propanol. (n.d.). Google Patents.

-

Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. (2023). Chemical Science. Retrieved from [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

-

Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. (2015). Angewandte Chemie International Edition, 54(48), 14452–14456. Retrieved from [Link]

-

19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods. Retrieved from [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Enantioselective Organocatalytic α-Fluorination of Aldehydes. (2005). Journal of the American Chemical Society, 127(41), 14263–14278. Retrieved from [Link]

-

2-Propanone, 1,1,1-trifluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3.3.0]octane Skeleton. (2018). Revista de Chimie, 69(11), 3025-3031. Retrieved from [Link]

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (2021). Molecules, 26(16), 4999. Retrieved from [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). ePrints Soton. Retrieved from [Link]

-

Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. (2015). Chemistry – A European Journal, 21(31), 11115–11124. Retrieved from [Link]

-

Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. Retrieved from [Link]

-

2-octanol. (n.d.). MassBank. Retrieved from [Link]

-

Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Studies. (2022). Chemistry – A European Journal, 28(2), e202103135. Retrieved from [Link]

-

Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). (n.d.). HMDB. Retrieved from [Link]

-

Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. (2021). The Journal of Organic Chemistry, 86(21), 15007–15015. Retrieved from [Link]

-

High-Resolution IR Spectroscopy of 2-Fluoroethanol in a Molecular Beam. (1995). The Journal of Physical Chemistry, 99(1), 1-4. Retrieved from [Link]

-

Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 443-448. Retrieved from [Link]

-

A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

-

Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign. Retrieved from [Link]

-

Enantioselective Organocatalytic α-Fluorination of Aldehydes. (2005). Journal of the American Chemical Society, 127(41), 14263–14278. Retrieved from [Link]

-

Hydrogen Bonding in Hydrogen fluoride (HF). (2021, April 27). YouTube. Retrieved from [Link]

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (2021). Semantic Scholar. Retrieved from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. Retrieved from [Link]

-

1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]

- 3. 1,1,1-TRIFLUORO-2-PROPANOL(374-01-6) 1H NMR [m.chemicalbook.com]

- 4. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]